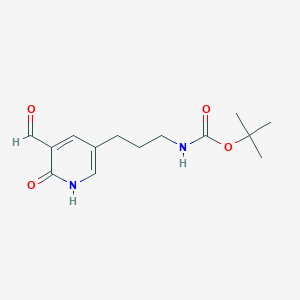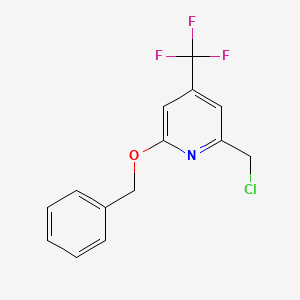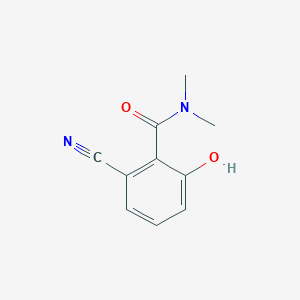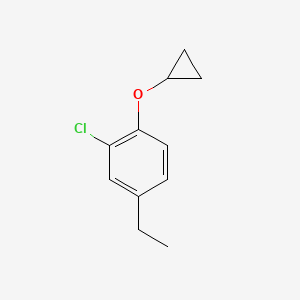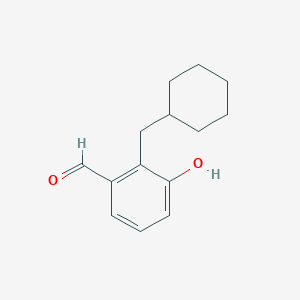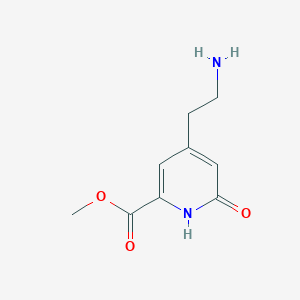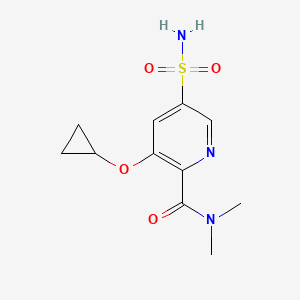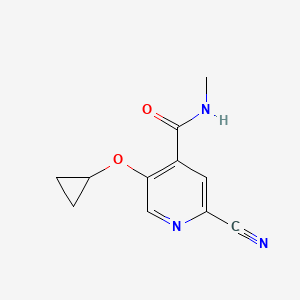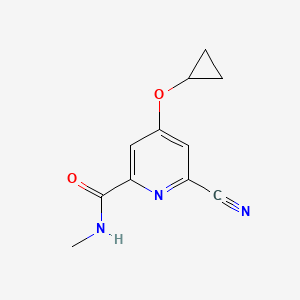
(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine is an organic compound that features a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups, followed by the introduction of the methanamine group through reductive amination or other suitable methods. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce various amine derivatives.
科学的研究の応用
(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- Pyridin-2-yl-methanones
Uniqueness
(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and a methanamine group on a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(4-tert-butyl-3-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)10-6-7-15-11(8-14)12(10)16-9-4-5-9/h6-7,9H,4-5,8,14H2,1-3H3 |
InChIキー |
SMBZUCSMCZPZQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=NC=C1)CN)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


